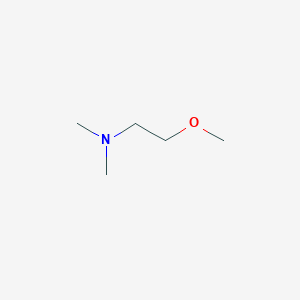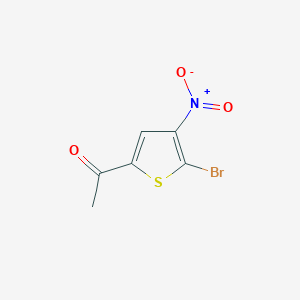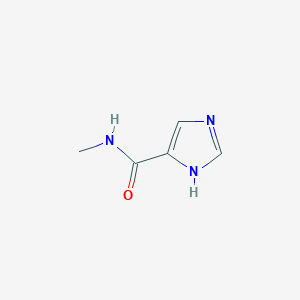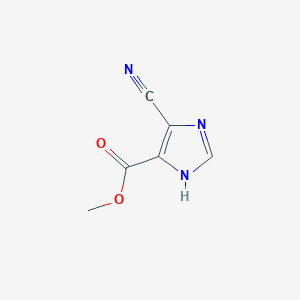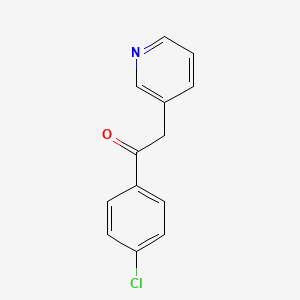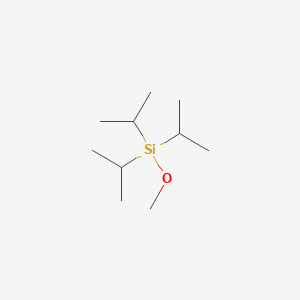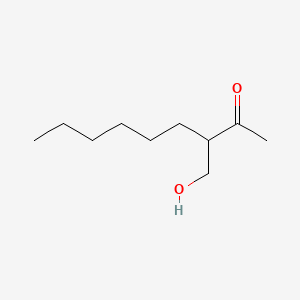
3-(Hydroxymethyl)nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(Hydroxymethyl)nonan-2-one can be achieved through various methods. One common method involves the Baggesen reaction, where a non-reducing sugar is used as a substrate and reacts with a ketone reagent in an alkaline solution to produce the target compound . This method is widely used due to its efficiency and simplicity .
Analyse Des Réactions Chimiques
3-(Hydroxymethyl)nonan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(Hydroxymethyl)nonan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(Hydroxymethyl)nonan-2-one can be compared with other similar compounds such as:
2-Nonanone: Lacks the hydroxymethyl group, resulting in different chemical and physical properties.
3-(Hydroxymethyl)octan-2-one: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
The presence of the hydroxymethyl group in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Propriétés
Numéro CAS |
67801-33-6 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
3-(hydroxymethyl)nonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(8-11)9(2)12/h10-11H,3-8H2,1-2H3 |
Clé InChI |
DIZUHEORFPDTIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CO)C(=O)C |
SMILES canonique |
CCCCCCC(CO)C(=O)C |
Key on ui other cas no. |
67801-33-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


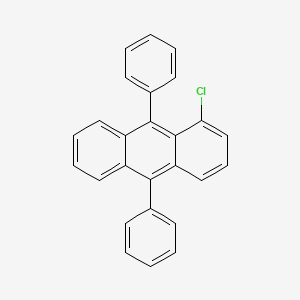
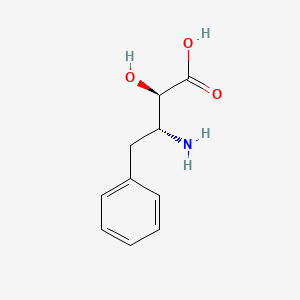
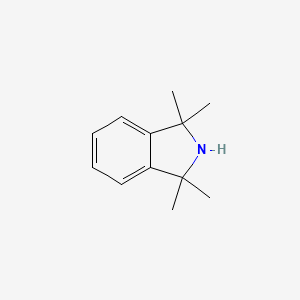
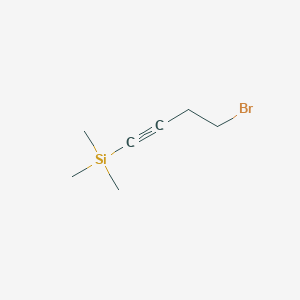
![5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B1606136.png)
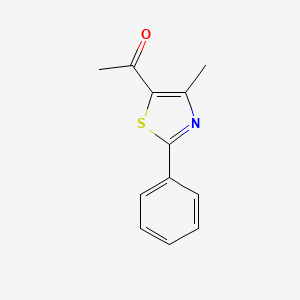
![1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1606139.png)
